molecular formula C11H6Cl2N4 B13485910 5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine

5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13485910
M. Wt: 265.09 g/mol
InChI Key: LUBPBGMKCUNFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and reproducible synthesis of the compound on a larger scale. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of chlorine atoms at positions 5 and 7, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

5,7-dichloro-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H6Cl2N4/c12-9-6-10(13)17-11(15-9)5-8(16-17)7-1-3-14-4-2-7/h1-6H

InChI Key

LUBPBGMKCUNFLY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN3C(=C2)N=C(C=C3Cl)Cl

Origin of Product

United States

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